- Discovery of the Quinoxalinone-B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and Thiols, Organic Letters, 2023, 25(30), 5613-5618

Cas no 123-11-5 (p-Methoxybenzaldehyde)

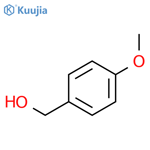

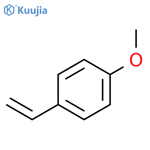

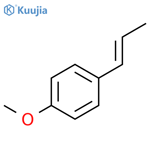

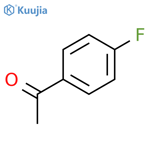

p-Methoxybenzaldehyde structure

상품 이름:p-Methoxybenzaldehyde

p-Methoxybenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

-

- 4-Methoxybenzaldehyde

- AnisaldehydeMetoxybenzaldehyd

- aubepine

- 4-Methoxybenzylaldehyde

- Anisic Aldehyde

- p-methoxybenzaldehyde

- 4-methoxy-benzaldehyd

- Anisal

- Benzaldehyde,4-methoxy-

- Methyl-p-oxybenzaldehyde

- Obepin

- p-Formylanisole

- p-Methoxybenzafdehyde

- PARA ANISALDEHYDE

- PARA ANISIC ALDEHYDE

- P-ANISIC ALDEHYDE

- FEMA 2670

- AUBE'PINE

- ANISALDEHYDE

- ANISALDEHYDE,4-

- ANISIC ALDEHYDE-P

- 4-ANISALDEHYDE

- p-Anisaldehyde

- p-Anisaldehyde (contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain]

- ANISALDEHYDE, 4-(AS)

- ANISALDEHYDE, 4-(RG)

- 4-Methoxybenzald

- Anisaldehyd

- NSC 5590

- Aubépine

- 对甲氧基苯甲醛

- Benzaldehyde, 4-methoxy-

- Crategine

- para-anisaldehyde

- 4-Methoxy-benzaldehyde

- Formylanisole, p-

- Caswell No. 051E

- FEMA No. 2670

- p-Methoxybenzaldehyde (natural)

- 4-methoxy benzaldehyde

- ZRSNZINYAWTAHE-UHFFFAOYSA-N

- 9PA5V6656V

- EINE

- MLS002152921

- SMR001224521

- MLSMR

- p-Methoxybenzaldehyde

-

- MDL: MFCD00003385

- 인치: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3

- InChIKey: ZRSNZINYAWTAHE-UHFFFAOYSA-N

- 미소: O(C([H])([H])[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]

- BRN: 471382

계산된 속성

- 정밀분자량: 136.05200

- 동위원소 질량: 136.052429494 g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 2

- 복잡도: 104

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.8

- 토폴로지 분자 극성 표면적: 26.3

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 분자량: 136.15

실험적 성질

- 색과 성상: Oil

- 밀도: 1.119 g/mL at 25 °C(lit.)

- 융해점: −1 °C (lit.)

- 비등점: 248 °C(lit.)

- 플래시 포인트: 화씨 온도: 240.8°f< br / >섭씨: 116°C< br / >

- 굴절률: n20/D 1.573(lit.)

- PH값: 7 (2g/l, H2O, 20℃)

- 용해도: 2g/l

- 수용성: Miscible with acetone, alcohol, ether, chloroform and benzene. Immiscible with water.

- PSA: 26.30000

- LogP: 1.50770

- 냄새: Hawthorn odor

- 굴절률: Index of refraction = 1.5730 at 20 °C

- FEMA: 2670

- 머크: 663

- 증기압: 0.03 mmHg

- 용해성: 물에 약간 용해되고 에탄올, 에틸에테르와 혼용되며 아세톤, 염소모조에 쉽게 용해되며 벤젠에 용해된다.

- 민감성: Air Sensitive

p-Methoxybenzaldehyde 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Warning

- 피해 선언: H302,H315,H319,H335

- 경고성 성명: P261,P305+P351+P338

- 위험물 운송번호:UN 3316 9/PG 2

- WGK 독일:1

- 위험 범주 코드: R22

- 보안 지침: S26-S36-S45-S36/37-S16-S7

- 포카표 F사이즈:10-23

- RTECS 번호:BZ2625000

-

위험물 표지:

- 독성:LD50 orally in rats: 1510 mg/kg (Jenner)

- 포장 범주:I; II; III

- 포장 등급:I; II; III

- 폭발 한계치(explosive limit):1.4-5.3%(V)

- 패키지 그룹:II

- 저장 조건:−20°C

- 위험 용어:R22

- 보안 용어:S26-S36-S45-S36/37-S16-S7

- 위험 등급:IRRITANT

- TSCA:Yes

p-Methoxybenzaldehyde 세관 데이터

- 세관 번호:29124900

- 세관 데이터:

중국 세관 번호:

2912499000개요:

2912499000. 기타 알데히드류 에테르류\기타 산소기단을 함유한 알데히드류, 페놀류와 알데히드류를 함유하고있다.부가가치세: 17.0%. 환급률: 9.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

신고 요소:

제품명,성분함량,용도,포름알데히드 외관

요약:

2912499000. 기타 알데히드 에테르, 알데히드 페놀과 기타 산소 관능단을 가진 알데히드.부가가치세: 17.0%. 환급률: 9.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

p-Methoxybenzaldehyde 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 098960-500g |

p-Anisaldehyde |

123-11-5 | 99% | 500g |

$37.00 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15364-1000g |

4-Methoxybenzaldehyde, 98% |

123-11-5 | 98% | 1000g |

¥1218.00 | 2023-03-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003195-500ml |

p-Methoxybenzaldehyde |

123-11-5 | 99% | 500ml |

¥175 | 2024-05-26 | |

| Cooke Chemical | A0662412-5ML |

p-Anisaldehyde , StandardforGC |

123-11-5 | ≥99%(GC) | 5ml |

RMB 78.40 | 2025-02-20 | |

| Oakwood | 098960-10g |

p-Anisaldehyde |

123-11-5 | 99% | 10g |

$10.00 | 2024-07-19 | |

| Enamine | EN300-16096-50.0g |

4-methoxybenzaldehyde |

123-11-5 | 95% | 50g |

$50.0 | 2023-05-02 | |

| BAI LING WEI Technology Co., Ltd. | 199896-100G |

p-Anisaldehyde, 99% |

123-11-5 | 99% | 100G |

¥ 284 | 2022-04-26 | |

| Fluorochem | 079445-500g |

4-Methoxybenzaldehyde |

123-11-5 | 99% | 500g |

£50.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267007-25KG-K |

p-Methoxybenzaldehyde |

123-11-5 | ≥97.5%, FCC, FG | 25KG |

11148.93 | 2021-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12030-500ml |

4-Methoxybenzaldehyde |

123-11-5 | 98% | 500ml |

¥319.0 | 2022-04-27 |

p-Methoxybenzaldehyde 합성 방법

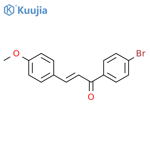

합성회로 1

합성회로 2

반응 조건

1.1R:Me4-piperidoxyl, R:NaBr, R:NaHCO3, S:H2O, S:CH2Cl2

참조

- Lessons from an Array: Using an electrode surface to control the selectivity of a solution-phase chemical reaction, Angewandte Chemie, 2022, 61(10), e202116351

합성회로 3

합성회로 4

반응 조건

1.1R:C5H5N, R:SeO2, 110°C

1.2R:HCl, S:H2O, pH 2

2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C

1.2R:HCl, S:H2O, pH 2

2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C

참조

- Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes, Journal of Organic Chemistry, 2023, 88(10), 6401-6406

합성회로 5

반응 조건

1.1C:2923917-23-9 (nonstoichiometric), S:PhMe, 24 h, 343K, 1 atm

참조

- Reversible low-temperature redox activity and selective oxidation catalysis derived from the concerted activation of multiple metal species on Cr and Rh-incorporated ceria catalysts, Physical Chemistry Chemical Physics, 2019, 21(37), 20868-20877

합성회로 6

합성회로 7

합성회로 8

합성회로 9

합성회로 10

합성회로 11

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; -10 °C; 20 min, -10 °C

1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt

1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt

참조

Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole

,

Organic & Biomolecular Chemistry,

2003,

1(23),

4268-4274

합성회로 12

합성회로 13

합성회로 14

합성회로 15

반응 조건

1.1R:t-BuOOH, C:327-97-9 (complex with copper), C:Cu (complex with chlorogenate), 30 min, 45°C

참조

- Dual role of chlorogenic acid as an influential precursor in synthesizing nano-sized Cu(II) complexes and investigating its catalytic role in the oxidation of alcohols and its antibacterial activity, Journal of Organometallic Chemistry, 2023, 996, 122758

합성회로 16

합성회로 17

합성회로 18

합성회로 19

합성회로 20

반응 조건

1.1R:Bromosuccinimide, C:Cu(CF3SO3)2, S:Me2CO, S:H2O, 3 h, rt

2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt

2.2R:Bromosuccinimide, 30 min, rt

2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt

2.2R:Bromosuccinimide, 30 min, rt

참조

- Kinetic Resolution of Electron-Deficient Bromohydrins via Copper(II)-Catalyzed C-C Bond Cleavage, Journal of Organic Chemistry, 2023, 88(16), 12041-12053

합성회로 21

합성회로 22

합성회로 23

반응 조건

1.1S:MeCN, 5 h, 28°C, 1 bar; 30 min, 28°C

참조

- Molten salt synthesis of a highly crystalline graphitic carbon nitride homojunction from a deep eutectic solvent for selective photocatalytic oxidation, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(23), 12342-12353

합성회로 24

합성회로 25

합성회로 26

합성회로 27

반응 조건

1.1R:t-BuOOH, C:2927523-66-6, 30 min, rt

참조

- Quercetin as a precursor for the synthesis of novel nanoscale Cu (II) complex as a catalyst for alcohol oxidation with high antibacterial activity, Bioinorganic Chemistry and Applications, 2021, From Bioinorganic Chemistry and Applications, 8818452

합성회로 28

합성회로 29

반응 조건

1.1C:2515173-80-3 (deprotected), S:H2O, S:DMSO, 2 h, 90°C

참조

- Mixtures of Acid- and Base-Functionalized Microparticles for One-Pot Cascade Reaction, Macromolecular Rapid Communications, 2023, 44(12), 2300063

합성회로 30

합성회로 31

반응 조건

1.1 Reagents: 2,6-Lutidine , Tetrabutylammonium bromide , Tetrabutylammonium perchlorate , Tempo Solvents: Acetonitrile ; 5.5 h, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

참조

Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine

,

ChemSusChem,

2023,

16(19),

p-Methoxybenzaldehyde Raw materials

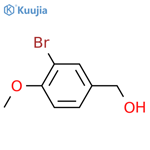

- (2E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

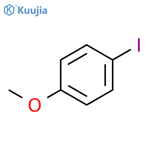

- 4-Iodoanisole

- N,N'-Carbonyldiimidazole

- 1H-Pyrazol-3-amine,5-(1,1-dimethylethyl)-N-[(4-methoxyphenyl)methylene]-

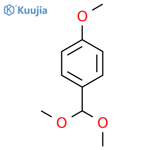

- 4-Methoxybenzyl alcohol

- Anethole

- p-Anisic acid

- 4-fluoroacetophenone

- 4-Methylanisole

- Anisaldehyde Dimethyl Acetal

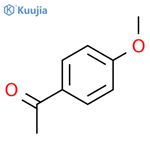

- 1-(4-methoxyphenyl)ethan-1-one

- p-Methoxystyrene

- 1-Methoxy-4-(1E)-1-propen-1-ylbenzene

p-Methoxybenzaldehyde Preparation Products

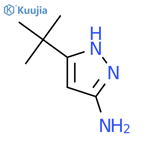

- 3-tert-butyl-1H-pyrazol-5-amine (82560-12-1)

- 2-(4-Methoxy-alpha-hydroxybenzyl)acrylic acid methyl ester (115240-92-1)

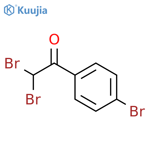

- 2,2-Dibromo-1-(4-bromophenyl)ethan-1-one (13195-79-4)

- 3-Bromo-4-methoxybenzyl Alcohol (38493-59-3)

- 2-(4-fluorophenyl)-2-hydroxypropanoic acid (81170-13-0)

- p-Methoxybenzaldehyde (123-11-5)

p-Methoxybenzaldehyde 공급 업체

Suzhou Senfeida Chemical Co., Ltd

골드 회원

(CAS:123-11-5)p-Anisaldehyde

주문 번호:sfd17053

인벤토리 상태:in Stock

재다:200kg

순결:99.9%

마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:37

가격 ($):discuss personally

p-Methoxybenzaldehyde 관련 문헌

-

Mehmet Onur Ar?can,Tu?ba Koldankaya,Serap Mert,Handan ?oban,Sezgi Erdo?an,Olcay Mert Polym. Chem. 2023 14 1141

-

Trichada Ratthachag,Supanat Buntasana,Tirayut Vilaivan,Panuwat Padungros Org. Biomol. Chem. 2021 19 822

-

Chiara Salvitti,Martina Bortolami,Isabella Chiarotto,Anna Troiani,Giulia de Petris New J. Chem. 2021 45 17787

-

Shafeek A. R. Mulla,Mohsinkhan Y. Pathan,Santosh S. Chavan,Suwara P. Gample,Dhiman Sarkar RSC Adv. 2014 4 7666

-

Somnath Khanra,Sabyasachi Ta,Milan Ghosh,Sudeshna Chatterjee,Debasis Das RSC Adv. 2019 9 21302

관련 분류

- 용매 및 유기 화학물질 유기화합물 벤젠종 벤젠 및 치환 유도체 벤조일 유도체

- 자연 제품 및 추출물 식물 추출물 식물 기반 데칼레피스 하밀턴이

- 자연 제품 및 추출물 향료 및 향수 향기 및 향료 중간체

- 자연 제품 및 추출물 향료 및 향수 정유

- 농약 화학물질 농약 활성 성분 표준 물질

- 의약품 및 생물화학 제품 의약품 활성 성분 기준 물질

- 의약품 및 생물화학 제품 의약품 활성 성분 표준 물질

- 용매 및 유기 화학물질 유기화합물 알데하이드/케톤

- 용매 및 유기 화학물질 유기화합물 탄화수소

- 자연 제품 및 추출물 향료 및 향수

- 의약품 및 생물화학 제품 의약 중간체

- 의약품 및 생물화학 제품 의약품 활성 성분

123-11-5 (p-Methoxybenzaldehyde) 관련 제품

- 591-31-1(3-Methoxybenzaldehyde)

- 118350-17-7(4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde)

- 10031-82-0(4-Ethoxybenzaldehyde)

- 39515-51-0(3-Phenoxybenzaldehyde)

- 67-36-7(4-Phenoxybenzaldehyde)

- 7311-34-4(3,5-Dimethoxybenzaldehyde)

- 62373-80-2(3-(4-Methoxyphenoxy)benzaldehyde)

- 2215-76-1(4-(4-Formylphenoxy)benzaldehyde)

- 158365-55-0(7-methoxynaphthalene-1-carbaldehyde)

- 3453-33-6(6-methoxynaphthalene-2-carbaldehyde)

추천 공급업체

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:123-11-5)AnisicAldehyde

순결:>98%

재다:5mg,10mg ,20mg ,50mg ,100mg,or customized

가격 ($):문의

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:123-11-5)p-Anisaldehyde

순결:98%

재다:Company Customization

가격 ($):문의